![molecular formula C15H16N2OS2 B2649371 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895456-30-1](/img/structure/B2649371.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
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Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, also known as DCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Anticancer Activity
Research has been conducted on various thiazole derivatives, indicating significant potential in anticancer therapies. For example, novel 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit promising anticancer activities against different tumor cell lines, including MCF-7 and A549. Compounds in this class, such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated cytotoxic activity with notable IC50 values compared to cisplatin (Çevik et al., 2020).
Biological Activities
N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized, showing potent cytotoxic results against breast cancer, indicating the importance of the thiazole moiety in medicinal chemistry for developing new cancer therapies (Abu-Melha, 2021).
Urease Inhibition
Thiazole derivatives have also been evaluated for their urease inhibitory activity, showing significant activity. For instance, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide derivatives were synthesized and found to be more active than the standard used in urease inhibition assays (Gull et al., 2016).
Antimicrobial Activity
A green ultrasound synthesis approach led to the creation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, which displayed promising antimicrobial activities against a range of bacteria and fungal strains (Rezki, 2016).
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-10-5-7-11(8-6-10)19-9-14(18)17-15-16-12-3-2-4-13(12)20-15/h5-8H,2-4,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNDCZUFPRISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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